Cas no 54662-30-5 (12-Deoxyphorbol 13-phenylacetate 20-acetate)

12-Deoxyphorbol 13-phenylacetate 20-acetate structure
54662-30-5 structure
Nome del prodotto:12-Deoxyphorbol 13-phenylacetate 20-acetate
Numero CAS:54662-30-5
MF:C30H36O7
MW:508.60300
CID:370669
PubChem ID:329798788

12-Deoxyphorbol 13-phenylacetate 20-acetate Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneacetic acid,(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester
    • 12-Deoxyphorbol 13-phenylacate 20-acetate(dPPA,DOPPA)
    • 12-DEOXYPHORBOL 13-PHENYLACETATE 20-ACETATE
    • Benzeneacetic acid,(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,5,7a,7b,8,9...
    • Benzeneacetic acid,(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,
    • 12-deoxyphorbolphenylacetate-20-acetate
    • 12-DPPAA
    • 3-acetate9a-phenylacetate
    • DOPPA
    • CHEMBL1395147
    • 12-Deoxyphorbol-13-phenylacetate-20-acetate
    • Benzeneacetic acid ,(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-((acetyloxy)methyl)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa(3,4)benz(1,2-e)azulen-9a-yl ester
    • 54662-30-5
    • 3-[(Acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl phenylacetate
    • MEDVHSNRBPAIPU-XMOZQXTISA-N
    • SR-05000002352
    • 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a-alpha,1b-beta,4,4a,7a-alpha,7b,8,9,9a-decahydro-4a-beta,7b-alpha,9a-alpha-trihydroxy-3-(hydroxymethyl)-1,1,6,8-alpha-tetramethyl-, 3-acetate 9a-phenylacetate
    • (acetoxymethyl-dihydroxy-tetramethyl-oxo-[?]yl) 2-phenylacetate
    • [(1R,2S,6R,10S,11R,13S,15R)-8-(acetyloxymethyl)-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate
    • DTXSID20969948
    • dPPA, >=98% (HPLC)
    • NCGC00163537-01
    • SR-05000002352-2
    • CCG-208193
    • SCHEMBL15423126
    • Benzeneacetic acid,(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-((acetyloxy)methyl)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa(3,4)benz(1,2-e)azulen-9a-yl ester
    • 12-DOPPAA
    • 12-Deoxyphorbol 13-phenylacetate 20-acetate
    • MDL: MFCD01741294
    • Inchi: InChI=1S/C30H36O7/c1-17-11-23-28(34,26(17)33)15-21(16-36-19(3)31)12-22-25-27(4,5)29(25,14-18(2)30(22,23)35)37-24(32)13-20-9-7-6-8-10-20/h6-12,18,22-23,25,34-35H,13-16H2,1-5H3/t18-,22+,23-,25-,28-,29+,30-/m1/s1
    • Chiave InChI: MEDVHSNRBPAIPU-XMOZQXTISA-N
    • Sorrisi: CC1=C[C@@H]2[C@](CC(=C[C@H]3[C@@H]4C(C)(C)[C@@]4(C[C@@H](C)[C@@]32O)OC(=O)CC5=CC=CC=C5)COC(=O)C)(C1=O)O

Proprietà calcolate

  • Massa esatta: 508.24600
  • Massa monoisotopica: 508.246
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 37
  • Conta legami ruotabili: 7
  • Complessità: 1070
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: 3
  • Carica superficiale: 0
  • Superficie polare topologica: 110
  • XLogP3: 2.9

Proprietà sperimentali

  • Densità: 1.0979 (rough estimate)
  • Punto di ebollizione: 556.46°C (rough estimate)
  • Punto di infiammabilità: 204.3°C
  • Indice di rifrazione: 1.6810 (estimate)
  • PSA: 110.13000
  • LogP: 3.32370

12-Deoxyphorbol 13-phenylacetate 20-acetate Informazioni sulla sicurezza

12-Deoxyphorbol 13-phenylacetate 20-acetate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
D248503-1mg
12-Deoxyphorbol 13-phenylacetate 20-acetate
54662-30-5
1mg
$ 510.00 2022-06-05
SHENG KE LU SI SHENG WU JI SHU
sc-287296-1 mg
12-Deoxyphorbol 13-phenylacetate 20-acetate,
54662-30-5 99%
1mg
¥1,504.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-287296-1mg
12-Deoxyphorbol 13-phenylacetate 20-acetate,
54662-30-5 99%
1mg
¥1504.00 2023-09-05
TRC
D248503-2.5mg
12-Deoxyphorbol 13-phenylacetate 20-acetate
54662-30-5
2.5mg
$ 885.00 2022-06-05

12-Deoxyphorbol 13-phenylacetate 20-acetate Letteratura correlata

Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd